molecular formula C25H24FN3O4S B11619210 Methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11619210
M. Wt: 481.5 g/mol
InChI Key: ACBGMZKULYUMNX-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 2-fluorobenzaldehyde with a cyanoacetamide derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-CYANO-4-(2-CHLOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
  • METHYL 5-CYANO-4-(2-BROMOPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-6-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and reactivity compared to its chloro- or bromo- counterparts.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H24FN3O4S/c1-13-9-14(2)22(15(3)10-13)28-19(30)12-34-24-17(11-27)20(16-7-5-6-8-18(16)26)21(23(31)29-24)25(32)33-4/h5-10,20-21H,12H2,1-4H3,(H,28,30)(H,29,31)

InChI Key

ACBGMZKULYUMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3F)C#N)C

Origin of Product

United States

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